Therapeutic Index: ≥10-Fold Enhancement Over Tretinoin in Integrated Efficacy-Irritation Analysis
BMY-30123 and tretinoin were equipotent across multiple retinoid-sensitive skin models (rhino mouse utriculi reduction, epidermal hyperplasia, phorbol-ester-stimulated DNA synthesis). However, repeated topical application to rabbit skin revealed that the first perceptible signs of skin irritation for BMY-30123 occurred at a dose 10 times higher than that observed for tretinoin. Integrating equipotent efficacy with this 10-fold higher irritation threshold, the authors calculated that BMY-30123 provides, at a minimum, a 10-fold enhancement in the therapeutic index relative to tretinoin [1].
| Evidence Dimension | Therapeutic index (integrated efficacy-to-irritation ratio) |
|---|---|
| Target Compound Data | ≥10-fold therapeutic index enhancement vs. tretinoin |
| Comparator Or Baseline | Tretinoin (all-trans-retinoic acid): baseline therapeutic index = 1× (reference) |
| Quantified Difference | ≥10-fold improvement |
| Conditions | Rabbit skin repeated-application irritation model combined with rhino mouse utriculi reduction ED30, mouse epidermal hyperplasia, and DNA synthesis suppression assays |
Why This Matters
For procurement decisions in dermatological research, this 10-fold therapeutic index advantage means the compound can achieve equivalent retinoid-driven biological effects with a substantially wider safety window, making it preferable for protocols where irritation confounds endpoint interpretation.
- [1] Tramposch KM, Nair X, Bonney RJ, et al. The pharmacology of a novel topical retinoid, BMY 30123: comparison with tretinoin. Journal of Pharmacy and Pharmacology. 1992;44(5):379-386. doi:10.1111/j.2042-7158.1992.tb03629.x. PMID: 1359051. View Source
